N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide
Description
N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide is a synthetic compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound contains an oxadiazole ring, which is known for its biological activity and presence in numerous pharmacologically active compounds.
Properties
IUPAC Name |
N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-9(19)17-14(5,6)12-16-11(21-18-12)8-15-10(20)7-13(2,3)4/h7-8H2,1-6H3,(H,15,20)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQZWOZAMYEKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NOC(=N1)CNC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide typically involves the following steps:
Formation of the Oxadiazole Ring: : This usually starts with the condensation of an acyl hydrazide with an appropriate nitrile to form the oxadiazole ring.
Amidation Reaction: : The oxadiazole intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial synthesis may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of oxadiazole-N-oxides.
Reduction: : Reduction reactions might target the oxadiazole ring or the acetamide group, leading to a variety of reduced derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: : Reagents like lithium aluminum hydride or hydrogenation over palladium on carbon are typical.
Substitution: : Nucleophilic reagents such as amines or alkoxides can be used, often under mild heating conditions.
Major Products
The major products of these reactions can include substituted oxadiazoles, reduced oxadiazole derivatives, and various functionalized derivatives depending on the specific reactants and conditions.
Scientific Research Applications
Chemistry
This compound is a useful intermediate in organic synthesis, enabling the development of novel oxadiazole-based compounds.
Biology
N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide shows potential as a bioactive molecule in various biological assays. Its structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine
Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar therapeutic uses.
Industry
In the industrial context, it could be employed in the synthesis of specialty chemicals or as an additive in materials science for enhancing properties such as stability or reactivity.
Mechanism of Action
The mechanism by which N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and possibly covalent modification. Pathways affected by this compound may include enzymatic inhibition or activation, signal transduction modification, and genetic expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(2-aminopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide: : Lacks the acetamide group, leading to different biological activities.
N-[[3-(2-bromoacetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide: : Contains a bromoacetamide group, potentially increasing reactivity.
Uniqueness
What sets N-[[3-(2-acetamidopropan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide apart is its combination of the oxadiazole ring with a bulky, hydrophobic side chain, which can lead to unique interactions and effects compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
